molecular formula C9H9BF3K B6171559 potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide CAS No. 863329-30-0

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

Cat. No. B6171559
CAS RN: 863329-30-0
M. Wt: 224.1
InChI Key:
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Description

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide (KTFBP) is a boron-containing compound that has been investigated for its potential applications in a variety of scientific research fields. It is a colorless, odorless, crystalline solid at room temperature and is soluble in water and organic solvents. KTFBP has been studied for its ability to act as an electron acceptor in organic synthesis, as a catalyst in a variety of reactions, and as a potential therapeutic agent. In

Scientific Research Applications

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been studied for its potential applications in a variety of scientific research fields. It has been studied as an electron acceptor in organic synthesis, as a catalyst in a variety of reactions, and as a potential therapeutic agent. In addition, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been used as a reagent in the synthesis of other boron-containing compounds, such as boronic acids and boronic esters. potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has also been studied for its potential applications in the field of materials science, where it has been used as a precursor for the synthesis of boron nitride nanotubes.

Mechanism of Action

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been studied for its ability to act as an electron acceptor in organic synthesis. The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is based on its ability to form a boronate ester with an organic substrate. In the presence of a suitable base, such as potassium carbonate, the boronate ester undergoes hydrolysis to yield a boronic acid and a carboxylic acid. The boronic acid can then be used as an electron acceptor in further organic synthesis reactions.
Biochemical and Physiological Effects
potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been studied for its potential therapeutic applications. In animal studies, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been found to have anti-inflammatory and anti-oxidant effects. In addition, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has been found to have anti-tumor effects in vitro and in vivo. However, further research is needed to determine the safety and efficacy of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide for therapeutic use in humans.
Advantages and Limitations for Laboratory Experiments
potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has several advantages over other boron-containing compounds for use in laboratory experiments. potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is stable, non-toxic, and water soluble, which makes it easy to handle and store. In addition, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is a versatile reagent that can be used in a variety of reactions. However, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is not as reactive as other boron-containing compounds, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for the study of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide. First, further research is needed to determine the safety and efficacy of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide for therapeutic use in humans. Second, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide could be studied as a potential drug delivery platform. Third, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide could be studied as a potential catalyst for the synthesis of other boron-containing compounds. Finally, potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide could be studied as a potential precursor for the synthesis of novel materials.

Synthesis Methods

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be synthesized through a variety of methods, including the reaction of boron trifluoride with allyl alcohol, the reaction of boron trifluoride with aldehydes, and the reaction of boron trifluoride with alkenes. The reaction of boron trifluoride with allyl alcohol is the most commonly used method and yields potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide in high yields. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and proceeds in a two-step reaction. In the first step, boron trifluoride reacts with allyl alcohol to form an intermediate boronate ester. In the second step, the boronate ester undergoes hydrolysis to yield potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be achieved through a reaction between potassium borohydride and 2-bromo-3-phenylpropene, followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "Potassium borohydride", "2-bromo-3-phenylpropene", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve potassium borohydride in anhydrous THF and add 2-bromo-3-phenylpropene dropwise while stirring at room temperature.", "Step 2: Heat the reaction mixture to reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add trifluoroacetic acid dropwise while stirring.", "Step 4: Stir the reaction mixture for an additional 24 hours at room temperature.", "Step 5: Filter the precipitated product and wash with diethyl ether.", "Step 6: Dry the product under vacuum to obtain potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide." ] }

CAS RN

863329-30-0

Product Name

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

Molecular Formula

C9H9BF3K

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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